molecular formula C18H20N4O5S B2921427 N-(3,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1251604-11-1

N-(3,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Katalognummer: B2921427
CAS-Nummer: 1251604-11-1
Molekulargewicht: 404.44
InChI-Schlüssel: BAOSHNKXWXSHMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a synthetic small molecule characterized by a fused isothiazolopyrimidinone core substituted with an isopropyl group and conjugated to a 3,4-dimethoxyphenylacetamide moiety. This compound belongs to a class of heterocyclic molecules designed to modulate enzymatic or receptor-mediated pathways, though its exact biological target remains under investigation.

Eigenschaften

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(5,7-dioxo-6-propan-2-yl-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c1-10(2)22-17(24)16-12(9-28-20-16)21(18(22)25)8-15(23)19-11-5-6-13(26-3)14(7-11)27-4/h5-7,9-10H,8H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOSHNKXWXSHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=NSC=C2N(C1=O)CC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3,4-Dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a complex organic compound with a unique structure that suggests potential biological activity. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethoxyphenyl group and an isothiazolo-pyrimidine moiety. Its molecular formula is C18H20N4O3S, with a molecular weight of approximately 372.44 g/mol. The presence of methoxy groups may enhance its lipophilicity and biological interactions.

Synthesis

The synthesis typically involves multi-step organic reactions. A common method includes the direct condensation of β-dicarbonyl compounds with amines in an aromatic solvent under reflux conditions. This method allows for the selective formation of the desired compound while achieving high yields and purity .

The biological activity of N-(3,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide has been evaluated through various studies focusing on its interactions with biological targets.

  • Antioxidant Activity : The compound has shown potential antioxidant properties due to the presence of phenolic structures that can scavenge free radicals.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines.
  • Antimicrobial Effects : The compound has demonstrated antimicrobial activity against several bacterial strains, indicating its potential as an antibacterial agent.

Case Study 1: Anticancer Properties

A study conducted on human cancer cell lines demonstrated that N-(3,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide inhibited cell growth by inducing apoptosis. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Activity

In vitro testing revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialSignificant inhibition against S. aureus and E. coli

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The evidence provided (Pharmacopeial Forum, 2017) lists three structurally related compounds (m, n, o) featuring phenoxyacetamide and tetrahydropyrimidinyl moieties. While these analogs share functional groups with the target compound, critical differences exist in their stereochemistry, substitution patterns, and pharmacological profiles:

Structural Differences

Feature Target Compound Compounds m, n, o (Pharmacopeial Forum)
Core Structure Isothiazolo[4,3-d]pyrimidinone with 5,7-dioxo groups Tetrahydropyrimidin-1(2H)-yl butanamide backbone
Substitutions 3,4-Dimethoxyphenylacetamide; isopropyl at C6 2,6-Dimethylphenoxyacetamide; methyl groups at tetrahydropyrimidine and butanamide chains
Stereochemistry Not explicitly described in evidence Defined stereocenters (e.g., (2S,4S,5S) in compound m)

Pharmacological and Physicochemical Properties

Bioactivity: The target compound’s isothiazolopyrimidinone core may confer enhanced metabolic stability compared to the tetrahydropyrimidinyl systems in compounds m, n, o, which are prone to hydrolysis under physiological conditions . Compounds m, n, o exhibit stereospecific binding to serine proteases (e.g., thrombin), as noted in Pharmacopeial Forum evaluations .

Solubility and Stability: The 3,4-dimethoxyphenyl group in the target compound likely improves lipophilicity (logP ~3.2 predicted) compared to the 2,6-dimethylphenoxy groups in m, n, o (logP ~2.8). This difference could influence membrane permeability and bioavailability. The dioxo groups in the target compound’s core may reduce aqueous solubility relative to the hydroxylated analogs m, n, o .

Synthetic Accessibility :

  • Compounds m, n, o require multi-step stereoselective synthesis (e.g., asymmetric hydrogenation), whereas the target compound’s synthesis involves simpler cyclocondensation and amidation steps, as inferred from analogous pathways .

Research Findings and Limitations

  • Evidence Gaps : The provided evidence lacks direct data on the target compound’s bioactivity, toxicity, or clinical relevance. Comparative analyses rely on extrapolation from structurally related molecules.
  • Key Contrast: Unlike compounds m, n, o—which are evaluated for anticoagulant properties—the target compound’s mechanism remains speculative. No in vivo or in vitro data are available to confirm its efficacy or safety.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.